molecular formula C19H20F2N2O2 B2746100 2,6-difluoro-N-(2-(2-phenylmorpholino)ethyl)benzamide CAS No. 954081-51-7

2,6-difluoro-N-(2-(2-phenylmorpholino)ethyl)benzamide

Cat. No.: B2746100
CAS No.: 954081-51-7
M. Wt: 346.378
InChI Key: ZCVVZQIEZPCCMO-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(2-phenylmorpholino)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring, a morpholine ring attached to a phenyl group, and an ethyl linkage connecting the morpholine and benzamide moieties. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(2-phenylmorpholino)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 2,6-difluorobenzoyl chloride: This can be achieved by reacting 2,6-difluorobenzoic acid with thionyl chloride under reflux conditions.

    Nucleophilic substitution: The 2,6-difluorobenzoyl chloride is then reacted with 2-(2-phenylmorpholino)ethylamine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-(2-phenylmorpholino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,6-difluoro-N-(2-(2-phenylmorpholino)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(2-phenylmorpholino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by forming hydrogen bonds with key residues in the active site, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-difluoro-N-(2-(2-phenylmorpholino)ethyl)benzamide is unique due to its specific structural features, such as the presence of a morpholine ring and the ethyl linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c20-15-7-4-8-16(21)18(15)19(24)22-9-10-23-11-12-25-17(13-23)14-5-2-1-3-6-14/h1-8,17H,9-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVVZQIEZPCCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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